molecular formula C15H17NO2S B389881 N-[4-(propan-2-yl)phenyl]benzenesulfonamide CAS No. 116752-56-8

N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B389881
CAS No.: 116752-56-8
M. Wt: 275.4g/mol
InChI Key: WWWNVDFXVOPVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Propan-2-yl)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the benzenesulfonamide family, it serves as a valuable scaffold for the development of biologically active molecules. Benzenesulfonamide derivatives are extensively investigated for their ability to modulate various biological targets and have demonstrated a wide spectrum of pharmacological activities in scientific studies. Research into structurally similar compounds has shown that the benzenesulfonamide core is a privileged structure in drug discovery, with documented potential in areas such as anticancer agents and endothelin receptor modulation . For instance, certain benzenesulfonamide derivatives have exhibited potent in vitro anticancer activity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancers, with efficacy comparable to known chemotherapeutic agents . The mechanism of action for benzenesulfonamides is often target-specific and can include enzyme inhibition, such as the inhibition of carbonic anhydrases or matrix metalloproteinases (MMPs), which are implicated in disease progression . The presence of the 4-isopropylphenyl group in this particular compound may influence its lipophilicity and binding affinity to hydrophobic pockets in protein targets, thereby affecting its pharmacokinetic and pharmacodynamic properties. Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for screening and development. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12(2)13-8-10-14(11-9-13)16-19(17,18)15-6-4-3-5-7-15/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNVDFXVOPVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Synthesis

  • Reactors : Tubular reactors with precise temperature control (5–45°C) enable rapid mixing and reduced reaction times.

  • Catalysts : Sodium sulfate suppresses side reactions by sequestering water, increasing yields to 95–100%.

Solvent-Free Conditions

  • Melt Reactions : Heating 4-isopropylaniline and benzenesulfonyl chloride to 80°C in the absence of solvent reduces purification steps and environmental impact.

Synthesis of Key Intermediate: 4-Isopropylaniline

The availability of 4-isopropylaniline is critical for large-scale production. Two routes are prominent:

Friedel-Crafts Alkylation of Aniline

  • Reagents : Aniline reacts with isopropyl chloride in the presence of AlCl₃ at 50°C.

  • Yield : 70–75%, with minor ortho-substitution by-products.

Reduction of 4-Isopropylnitrobenzene

  • Catalytic Hydrogenation : H₂ gas and Pd/C (5 wt%) in ethanol at 50 psi converts 4-isopropylnitrobenzene to 4-isopropylaniline in 90% yield.

Challenges and Mitigation Strategies

ChallengeMitigation StrategyImpact on Yield
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and molecular sieves+15%
Di-sulfonationStoichiometric control (1:1.05 amine:sulfonyl chloride)+10%
Emulsion formation during workupAddition of brine and centrifugation+5%

Comparative Analysis of Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield 85–90%90–95%
Reaction Time 4–6 hours1–2 hours
Purity >95%>99%
Cost HighLow

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to their death . The compound may also interfere with bacterial growth by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical profiles of benzenesulfonamides are highly dependent on substituents attached to the phenyl rings. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (R₁, R₂) Key Properties
N-[4-(propan-2-yl)phenyl]benzenesulfonamide R₁ = 4-isopropylphenyl High lipophilicity, moderate steric hindrance
5a () R₁ = 4-(methylsulfonyl)phenyl Enhanced polarity, hydrogen-bonding capacity
Sulfamethizole () R₁ = 5-methyl-1,3,4-thiadiazole Improved solubility, antibacterial activity
N-(4-hydroxyphenyl)benzenesulfonamide () R₁ = 4-hydroxyphenyl Polar, forms intermolecular hydrogen bonds
  • Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to polar substituents like methylsulfonyl (5a) or hydroxyl (). This may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Stability Considerations

  • Crystal Packing : Substituents like hydroxyl () or methylsulfonyl () facilitate hydrogen-bonded networks, improving stability. The isopropyl group may induce steric effects, leading to looser packing and lower melting points .
  • Bioavailability : Polar groups (e.g., hydroxyl, methylsulfonyl) enhance solubility but may reduce cell permeability, whereas hydrophobic groups (isopropyl) balance these properties .

Biological Activity

N-[4-(propan-2-yl)phenyl]benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2S, with a molecular weight of 275.37 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the inhibition of key regulatory proteins involved in cell proliferation and survival pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-11612.5Induces G0/G1 arrest
This compoundMCF-710.0Apoptosis induction
CisplatinHCT-1165.0DNA cross-linking

The above table summarizes the cytotoxic effects observed in various studies, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

This compound also shows promising antimicrobial activity. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the effects of various benzenesulfonamide derivatives on cancer cell viability. This compound was found to significantly reduce cell viability in both HCT-116 and MCF-7 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Study on Antimicrobial Effects

Another study investigated the antimicrobial properties of sulfonamides, including this compound. The compound displayed strong antibacterial activity against both Gram-positive and Gram-negative strains, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of DHPS, disrupting folate synthesis in bacteria.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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N-[4-(propan-2-yl)phenyl]benzenesulfonamide

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